2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the benzo[d]thiazole ring: This involves the condensation of o-aminothiophenol with a suitable carboxylic acid derivative, often under reflux conditions.
Coupling of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Final coupling and acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-14-4-5-16-19(10-14)29-21(23-16)24(11-15-2-1-7-26-15)20(25)9-13-3-6-17-18(8-13)28-12-27-17/h1-8,10H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZPYHYUPKOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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